molecular formula C24H22N2O5 B5182181 methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate

methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate

Cat. No. B5182181
M. Wt: 418.4 g/mol
InChI Key: JWWTYLXJKWNASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate is a chemical compound that has been extensively studied in the field of scientific research. This compound has shown great potential in various applications, particularly in the field of medicine.

Mechanism of Action

The mechanism of action of methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate involves the inhibition of various signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells. Additionally, this compound has been shown to inhibit the activity of NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, this compound has been shown to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate. One direction is to further investigate its potential use in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for its activity. Finally, the development of more efficient synthesis methods and formulations for this compound could help facilitate its clinical development.

Synthesis Methods

Methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate can be synthesized through a multistep process. The first step involves the synthesis of 2-methyl-3-[(phenoxyacetyl)amino]benzoic acid, which is then converted to its acid chloride derivative. This derivative is then reacted with 2-aminobenzoic acid to form the target compound.

Scientific Research Applications

Methyl 2-({2-methyl-3-[(phenoxyacetyl)amino]benzoyl}amino)benzoate has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

methyl 2-[[2-methyl-3-[(2-phenoxyacetyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-16-18(23(28)26-21-13-7-6-11-19(21)24(29)30-2)12-8-14-20(16)25-22(27)15-31-17-9-4-3-5-10-17/h3-14H,15H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWTYLXJKWNASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.